molecular formula C13H14N2O2 B3059675 Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate CAS No. 111222-40-3

Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B3059675
CAS No.: 111222-40-3
M. Wt: 230.26 g/mol
InChI Key: LRPAKNYVOAOQGG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate (CAS: 111222-40-3) is a pyrrole derivative with the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol . Its structure features a pyrrole core substituted with an amino group at position 2, a phenyl group at position 5, and an ethyl carboxylate ester at position 2.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)10-8-11(15-12(10)14)9-6-4-3-5-7-9/h3-8,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPAKNYVOAOQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547989
Record name Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111222-40-3
Record name Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate typically involves the condensation of ethyl acetoacetate with aniline in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrrole ring. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol, and using a catalyst like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Scientific Research Applications

Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate is a versatile building block for synthesizing more complex heterocyclic compounds. Its applications span multiple scientific domains:

  • Chemistry It serves as a building block in the synthesis of complex heterocyclic compounds.
  • Medicine The compound is investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry It is used in the production of dyes, pigments, and other materials.

Biological Activities

This compound exhibits diverse biological activities, making it a candidate for drug development. Similar compounds have demonstrated:

  • Anticancer Properties Inhibition of cyclin-dependent kinases (CDKs) can lead to apoptosis in cancer cells.
  • Anti-inflammatory Properties Capable of modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties Effective against various bacterial strains, suggesting its potential as an antibacterial agent.

Chemical Reactions and Significance

The presence of the phenyl group in this compound enhances its aromaticity and stability, allowing for a wider range of chemical modifications and applications compared to similar compounds. This compound can undergo various chemical reactions:

  • Oxidation The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate KMnO4KMnO_4 and hydrogen peroxide H2O2H_2O_2.
  • Reduction Nitro derivatives can be reduced back to the amino group using reducing agents like sodium borohydride NaBH4NaBH_4 or lithium aluminum hydride LiAlH4LiAlH_4.
  • Substitution The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, often requiring catalysts like iron(III) chloride FeCl3FeCl_3 or aluminum chloride AlCl3AlCl_3.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate, a comparison with structurally analogous pyrrole derivatives is provided below.

Structural and Functional Group Variations

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Features
This compound 2-NH₂, 5-Ph, 3-COOEt C₁₃H₁₄N₂O₂ 230.26 Amino group enhances H-bonding capacity
Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate 3-NH₂, 5-Bn, 2-COOEt C₁₄H₁₆N₂O₂ 244.29 Benzyl group increases lipophilicity
Ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (6a) 3-CH₂CH₂OH, 5-Ph, 2-COOEt C₁₅H₁₇NO₃ 260.13 Hydroxyethyl improves aqueous solubility
Ethyl 4-ethyl-3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (6b) 4-Et, 3-CH₂CH₂OH, 5-Ph, 2-COOEt C₁₇H₂₁NO₃ 288.16 Ethyl substitution alters steric effects

Physicochemical Properties

  • Melting Points: this compound: Not reported. Compound 6a: 103–105°C (attributed to hydrogen bonding from the hydroxyethyl group) . Compound 6b: 81–83°C (lower due to reduced polarity from the ethyl group) .
  • Solubility: Hydroxyethyl groups (e.g., in 6a) enhance water solubility compared to the amino group in the target compound, which may favor membrane permeability in biological systems .

Electronic and Steric Effects

  • Amino vs.
  • Phenyl vs. Benzyl: The rigid phenyl group in the target compound may restrict conformational flexibility compared to the benzyl group in Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate, affecting binding kinetics .

Biological Activity

Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of the Compound

This compound belongs to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with multiple cellular targets. Similar compounds have demonstrated the following activities:

  • Anticancer : Inhibition of cyclin-dependent kinases (CDKs) leading to apoptosis in cancer cells .
  • Anti-inflammatory : Modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
  • Antimicrobial : Effective against various bacterial strains, suggesting potential as an antibacterial agent .

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit CDK2/cyclin A activity, which is crucial for cell cycle progression in cancer cells. This inhibition leads to increased E2F1 activity, promoting apoptosis in tumor cells while sparing normal cells .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects by inhibiting the production of inflammatory mediators. Research suggests that it may downregulate the expression of cyclooxygenase enzymes and other pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Antimicrobial Activity

This compound has shown promising results against various microbial pathogens. In vitro studies report minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerCDK inhibition leading to apoptosis
Anti-inflammatoryInhibition of cytokine production
AntimicrobialEffective against bacterial strains

Case Studies and Research Findings

  • Anticancer Mechanism : A study explored the compound's ability to inhibit CDK2/cyclin A, revealing that it induces apoptosis through E2F1 pathway activation. The findings suggest that targeting this pathway could be a viable strategy for cancer treatment .
  • Anti-inflammatory Effects : Another investigation assessed the compound's impact on inflammatory markers in vitro. Results indicated a significant reduction in TNF-alpha and IL-6 levels, supporting its use in treating inflammatory conditions.
  • Antimicrobial Properties : A comparative study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves condensation of ethyl acetoacetate with aniline derivatives, followed by cyclization. Key parameters include:

  • Catalyst choice : Acidic or basic catalysts (e.g., p-TsOH) improve cyclization efficiency .
  • Temperature control : Reactions performed at 80–100°C enhance cyclization rates but may require reflux conditions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization, while ethanol or THF may reduce side reactions .
    Yield optimization (typically 40–60%) requires monitoring by TLC and purification via column chromatography using ethyl acetate/hexane gradients .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • 1H/13C NMR : Key signals include the ester carbonyl (δ ~161 ppm in 13C NMR) and aromatic protons (δ 7.2–7.5 ppm in 1H NMR). The amino group (NH) appears as a broad singlet at δ ~8–9 ppm but may exchange in DMSO-d6 .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 230.26) and isotopic patterns to validate purity .
  • IR : Stretching frequencies for NH (~3350 cm⁻¹) and ester C=O (~1700 cm⁻¹) confirm functional groups .

Q. How does this compound serve as a precursor for bioactive derivatives?

The amino and ester groups enable derivatization:

  • Acylation : React with acyl chlorides to form amides, enhancing pharmacokinetic properties .
  • Suzuki coupling : Introduce aryl/heteroaryl groups at the phenyl ring for structure-activity relationship (SAR) studies .
  • Reduction : Convert the ester to a hydroxymethyl group for solubility optimization .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound be resolved?

Discrepancies in bond lengths/angles may arise from:

  • Disordered solvent molecules : Use SQUEEZE in PLATON to model electron density .
  • Twinned crystals : Apply SHELXL’s TWIN command for refinement .
    Validate structures using R1/wR2 residuals (<0.05) and check for Hirshfeld surface consistency .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • DFT calculations (Gaussian/B3LYP) : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the amino group’s lone pair (HOMO) facilitates electrophilic attacks .
  • MD simulations : Solvent effects (e.g., DMSO vs. water) on reaction pathways can be modeled using GROMACS .

Q. How do hydrogen-bonding patterns influence supramolecular assembly in crystalline forms?

Graph-set analysis (using Mercury) reveals:

  • N–H···O=C interactions : Drive 1D chain formation (motif C(4) ) .
  • π-π stacking : Phenyl rings align with 3.5–4.0 Å spacing, stabilizing 3D frameworks .
    Thermal stability (TGA/DSC) correlates with these interactions, showing decomposition >200°C .

Q. What strategies mitigate low yields in multi-step syntheses of pyrrole-based analogs?

  • Protection/deprotection : Use Boc groups for the amino moiety to prevent side reactions during coupling steps .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yields by 15–20% .
  • Flow chemistry : Enhances mixing and heat transfer for exothermic steps like cyclization .

Methodological Guidelines

Q. How should researchers handle safety concerns during large-scale synthesis?

  • Ventilation : Use fume hoods to manage vapors from volatile solvents (e.g., DMF) .
  • PPE : Nitrile gloves and safety goggles prevent skin/eye contact with corrosive reagents (e.g., acyl chlorides) .
  • Waste disposal : Neutralize acidic/byproduct streams with NaHCO3 before disposal .

Q. What analytical workflows validate purity for pharmacological assays?

  • HPLC-DAD : Use a C18 column (MeCN/H2O gradient) to detect impurities at 254 nm .
  • LC-MS : Identify byproducts via fragmentation patterns (e.g., ester hydrolysis products) .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
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Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate

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